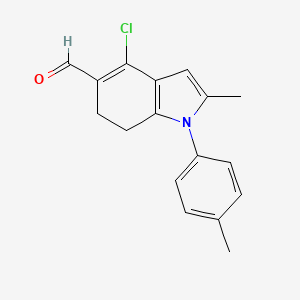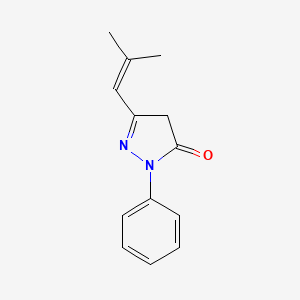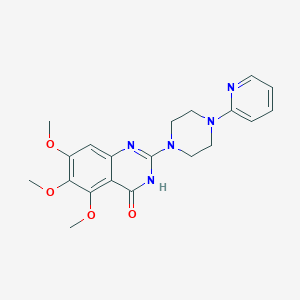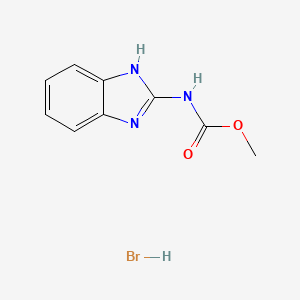
4-Chloro-2-methyl-1-(4-methylphenyl)-6,7-dihydroindole-5-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carbaldehyde is an organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely distributed in nature and are known for their diverse biological activities. This particular compound features a chloro group, a methyl group, and a p-tolyl group attached to the indole core, making it a unique and interesting molecule for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carbaldehyde typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the chloro, methyl, and p-tolyl groups through various substitution reactions. The final step often involves the formylation of the indole ring to introduce the carbaldehyde group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and reagents are carefully selected to ensure the efficiency and cost-effectiveness of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to a primary alcohol.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.
Major Products Formed
Oxidation: 4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carboxylic acid.
Reduction: 4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-methanol.
Substitution: Various substituted indoles depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the chloro, methyl, and p-tolyl groups can influence its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Chloro-2-methyl-1-(p-tolyl)-1H-indole-5-carbaldehyde: Lacks the dihydro group.
4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carboxylic acid: Oxidized form.
4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-methanol: Reduced form.
Uniqueness
4-Chloro-2-methyl-1-(p-tolyl)-6,7-dihydro-1H-indole-5-carbaldehyde is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the chloro group allows for further functionalization, while the aldehyde group provides a reactive site for various chemical transformations.
Propriétés
Numéro CAS |
327084-95-7 |
|---|---|
Formule moléculaire |
C17H16ClNO |
Poids moléculaire |
285.8 g/mol |
Nom IUPAC |
4-chloro-2-methyl-1-(4-methylphenyl)-6,7-dihydroindole-5-carbaldehyde |
InChI |
InChI=1S/C17H16ClNO/c1-11-3-6-14(7-4-11)19-12(2)9-15-16(19)8-5-13(10-20)17(15)18/h3-4,6-7,9-10H,5,8H2,1-2H3 |
Clé InChI |
PKPQSGRCYKNYEM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)N2C(=CC3=C2CCC(=C3Cl)C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6S)-N6-Propyl-N7-((S)-6-(propylamino)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6,7-triamine](/img/structure/B12921695.png)
![(S)-1,7a-dihydropyrrolo[1,2-c]oxazol-3(5H)-one](/img/structure/B12921708.png)






![9-Hydroxy-4H-pyrimido[1,6-a]pyrimidin-4-one](/img/structure/B12921757.png)
![7-Methyl-3-phenyl-6,7-dihydro-4H-[1,3]thiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B12921774.png)
![1-{4-[2-(4-Cyclopropylpiperazin-1-yl)pyrimidin-5-yl]phenyl}methanamine](/img/structure/B12921779.png)
![3-[5-(4-Nitrophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12921784.png)
